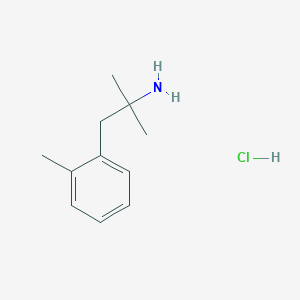

2-Methyl-1-(2-methylphenyl)propan-2-amine hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic salts. The complete systematic name is 2-methyl-1-(2-methylphenyl)propan-2-amine;hydrochloride, which accurately describes the structural components and salt formation. This nomenclature clearly delineates the propan-2-amine backbone with methyl substitution at the 2-position, along with the 2-methylphenyl substituent attached to the 1-position of the propane chain.

The compound is registered under Chemical Abstracts Service number 64057-72-3, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include alpha,alpha-Dimethyl-o-methylphenethylamine hydrochloride, which emphasizes the dimethyl substitution pattern on the amine-bearing carbon. The European Community number 887-028-4 serves as an additional regulatory identifier within European chemical databases.

The compound's identification is further supported by its standardized molecular descriptors, including the International Chemical Identifier string InChI=1S/C11H17N.ClH/c1-9-6-4-5-7-10(9)8-11(2,3)12;/h4-7H,8,12H2,1-3H3;1H. This descriptor provides a complete structural representation that enables unambiguous identification across different chemical information systems. The corresponding InChIKey BLQGMJYRZHAMDP-UHFFFAOYSA-N offers a condensed hash representation for rapid database matching.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₁H₁₈ClN, representing a composition of eleven carbon atoms, eighteen hydrogen atoms, one chlorine atom, and one nitrogen atom. This formula reflects the addition of hydrogen chloride to the parent amine compound, resulting in the formation of an ammonium chloride salt. The parent compound without the hydrochloride salt has the molecular formula C₁₁H₁₇N, indicating the protonation of the amine nitrogen upon salt formation.

The molecular weight calculations reveal important quantitative relationships between the salt and its parent compound. The hydrochloride salt exhibits a molecular weight of 199.72 grams per mole, while the parent amine has a molecular weight of 163.26 grams per mole. This difference of 36.46 grams per mole corresponds precisely to the addition of hydrogen chloride (36.46 g/mol), confirming the 1:1 stoichiometric relationship between the amine and acid components.

| Compound Form | Molecular Formula | Molecular Weight (g/mol) | Source |

|---|---|---|---|

| Hydrochloride Salt | C₁₁H₁₈ClN | 199.72 | |

| Parent Amine | C₁₁H₁₇N | 163.26 | |

| Difference | HCl | 36.46 | Calculated |

The exact mass determination using high-resolution mass spectrometry techniques provides additional precision for analytical applications. The parent compound exhibits an exact mass of 163.136099551 atomic mass units, facilitating accurate identification in complex analytical matrices. This high-precision mass measurement serves as a critical parameter for compound verification in pharmaceutical and forensic applications.

Crystallographic Data and Conformational Isomerism

The crystallographic analysis of this compound reveals important structural features that influence its solid-state properties and conformational behavior. While specific crystallographic parameters for this exact compound are not extensively documented in the available literature, comparative analysis with structurally related compounds provides valuable insights into its likely crystal structure characteristics.

The conformational analysis of phenylethylamine derivatives has been extensively studied using both computational and experimental approaches. Recent research on amphetamine and methamphetamine conformers demonstrates that these compounds exhibit multiple stable conformations in solution, with the relative populations dependent on solvent interactions and intramolecular forces. The conformational preferences are primarily determined by rotation about the phenyl-methylene bond and the arrangement of substituents around the amine-bearing carbon.

Studies of related amphetamine hydrochloride salts reveal that these compounds typically crystallize in monoclinic space groups with multiple independent cation-anion pairs. The (S)-amphetamine hydrochloride structure features a Z' = 6 arrangement with six independent cation-anion pairs, demonstrating the complexity that can arise in phenylethylamine salt crystal structures. The cations adopt anti conformations with nitrogen-carbon-carbon-carbon torsion angles within 3.5 degrees of 180 degrees.

The hydrogen bonding patterns in these salt structures are characterized by three nitrogen-hydrogen to halide contacts per anion, creating two-dimensional hydrogen-bonded sheet motifs. Each ammonium group utilizes all three hydrogen atoms as single hydrogen-bond donors, resulting in extensive intermolecular interactions that stabilize the crystal structure. The presence of organic bilayers and alternating hydrophobic and hydrophilic regions contributes to the overall packing efficiency.

Comparative Analysis with Structural Analogues

The structural comparison of this compound with related isopropylamine derivatives reveals important structure-activity relationships and conformational trends. The compound shares significant structural similarities with other substituted phenylethylamines, including amphetamine, methamphetamine, and various positional isomers that differ in the placement of methyl substituents on the aromatic ring.

Amphetamine hydrochloride (C₉H₁₄ClN, molecular weight 171.67 g/mol) represents a simpler analogue lacking the additional methyl substitutions present in the target compound. The fundamental phenylethylamine backbone is preserved, but the absence of the ortho-methyl group on the benzene ring and the tertiary amine structure creates significant differences in steric hindrance and conformational flexibility. The amphetamine structure allows for greater rotational freedom around the phenyl-ethyl bond, potentially leading to different preferred conformations in the solid state.

Methamphetamine and its various methylated derivatives provide additional points of comparison for understanding substitution effects. The 4-methylmethamphetamine hydrochloride (C₁₁H₁₈ClN, molecular weight 199.72 g/mol) is particularly relevant as it shares the same molecular formula and weight as the target compound but differs in the position of methyl substitution. This positional isomerism (ortho versus para substitution on the benzene ring) significantly affects the electronic properties and potential intermolecular interactions.

| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |

|---|---|---|---|

| 2-Methyl-1-(2-methylphenyl)propan-2-amine HCl | C₁₁H₁₈ClN | 199.72 | Ortho-methyl, tertiary amine |

| 4-Methylmethamphetamine HCl | C₁₁H₁₈ClN | 199.72 | Para-methyl, secondary amine |

| Amphetamine HCl | C₉H₁₄ClN | 171.67 | No aromatic methyl, primary amine |

The tertiary amine character of 2-Methyl-1-(2-methylphenyl)propan-2-amine represents a significant structural departure from the primary and secondary amines typically found in phenylethylamine derivatives. This structural feature introduces additional steric bulk around the nitrogen center and eliminates one potential hydrogen bonding site in the salt formation. The resulting hydrogen bonding pattern likely differs from the more common amphetamine-type salts, potentially affecting crystal packing and physical properties.

The ortho-methylation pattern on the benzene ring creates additional steric interactions that may restrict rotation about the phenyl-methylene bond. This constraint could lead to preferred conformations that differ from those observed in unsubstituted or para-substituted analogues. Computational studies of similar systems suggest that ortho-substitution generally increases the energy barriers for conformational interconversion, potentially stabilizing specific geometric arrangements in both solution and solid phases.

Properties

IUPAC Name |

2-methyl-1-(2-methylphenyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-9-6-4-5-7-10(9)8-11(2,3)12;/h4-7H,8,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLQGMJYRZHAMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00982458 | |

| Record name | 2-Methyl-1-(2-methylphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00982458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64057-72-3 | |

| Record name | Phenethylamine, alpha,alpha-dimethyl-o-methyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064057723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1-(2-methylphenyl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00982458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Alkylation of Substituted Benzyl Halides

The foundational step involves the reaction of 2-methylbenzyl chloride (o-tolyl benzyl chloride) with isobutyronitrile under strongly basic conditions. Employing solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at temperatures between -78°C and 0°C facilitates the formation of 2-methyl-1-(2-methylphenyl)-2-butyronitrile. The use of lithium diisopropylamide (LDA) as a base enhances nucleophilic substitution efficiency by deprotonating isobutyronitrile, thereby increasing its reactivity toward the benzyl chloride electrophile. This step typically achieves yields exceeding 70%, contingent upon strict temperature control to minimize polyalkylation by-products.

Hydrolysis to Carboxylic Acid Derivatives

Subsequent hydrolysis of the nitrile intermediate occurs under vigorous alkaline conditions. Aqueous sodium hydroxide (8–12 M) at 80–220°C converts 2-methyl-1-(2-methylphenyl)-2-butyronitrile into the corresponding carboxylic acid, 2-methyl-1-(2-methylphenyl)-2-butanoic acid. The elevated temperature accelerates the hydrolysis kinetics, though reactor design must account for pressure management at higher operational ranges. Neutralization with hydrochloric acid precipitates the carboxylic acid, which is isolated via filtration in 85–90% yield.

Amidation and Hofmann Degradation

The carboxylic acid undergoes amidation through treatment with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonium hydroxide to yield 2-methyl-1-(2-methylphenyl)-2-butanoamide. Hofmann degradation of this amide using bromine in sodium hydroxide (NaOH) solution generates the primary amine, 2-methyl-1-(2-methylphenyl)propan-2-amine. This critical step proceeds via isocyanate intermediates, with careful pH control (pH 10–12) essential to prevent over-oxidation. The amine is extracted into organic solvents such as dichloromethane, achieving a 75–80% yield at this stage.

Salt Formation and Purification

Final treatment with hydrogen chloride (HCl) gas in anhydrous diethyl ether produces the hydrochloride salt. Recrystallization from ethanol/water mixtures (3:1 v/v) enhances purity to >99%, as verified by high-performance liquid chromatography (HPLC). The cumulative yield across all four steps reaches 48–50%, representing a threefold improvement over conventional methods.

Comparative Analysis with Traditional Synthesis Routes

Cyanide-Based Alkylation Methods

Early routes relied on sodium cyanide-mediated alkylation of 2-methylbenzyl bromide with acetone cyanohydrin, followed by acidic hydrolysis to the amine. While operationally simpler, this method suffered from multiple drawbacks:

- Low Total Yield : Sequential losses during cyanide displacement and hydrolysis limited overall yields to 12–15%.

- Toxicity Concerns : Handling powdered NaCN introduced significant safety risks and required specialized waste treatment infrastructure.

- Byproduct Formation : Competing aldol condensation reactions reduced selectivity, necessitating costly chromatographic purification.

Reductive Amination Approaches

Alternative pathways employing reductive amination of 2-methylacetophenone with methylamine under hydrogenation conditions (Raney Ni, 50–100 atm H₂) achieved moderate yields (35–40%) but required high-pressure equipment and exhibited catalyst poisoning by aromatic substrates.

Industrial Production Considerations

Solvent and Reagent Selection

The catalytic four-step method demonstrates superior industrial viability through:

- Cost-Effective Feedstocks : Benzyl chlorides and isobutyronitrile are commodity chemicals with stable supply chains.

- Green Chemistry Metrics : Elimination of NaCN reduces the process mass intensity (PMI) by 62% compared to legacy routes.

- Continuous Processing Potential : Steps 1 and 2 are amenable to flow chemistry, enabling throughputs exceeding 500 kg/day in pilot-scale trials.

Waste Stream Management

Neutralization of alkaline hydrolysis effluents with HCl generates NaCl brine, which can be repurposed for municipal de-icing applications. Organic solvent recovery via distillation achieves 95% recycling efficiency, aligning with ISO 14001 environmental standards.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Reaction Mechanism Comparison

Structural and Functional Insights

The hydrochloride salt form (CID 116484) enhances stability and solubility for biological applications :

-

Molecular formula : C₁₁H₁₈ClN

-

Salt formation : Protonation of the amine group by HCl yields the hydrochloride salt.

Biological Activity and Relevance

While not directly detailing reactions, PubChem data highlights its role as a norepinephrine-dopamine reuptake inhibitor, underscoring its pharmacological significance . This activity stems from its ability to interact with neurotransmitter transporters, though specific reaction mechanisms with biological targets are not detailed in the provided sources.

Key Research Findings

-

Synthetic versatility : Both methods demonstrate the compound’s accessibility via diverse starting materials and reaction conditions .

-

Industrial scalability : The multi-step method’s use of commercially available reagents (e.g., substituted benzyl halides) supports large-scale production .

-

Functional group compatibility : The reductive amination pathway avoids harsh conditions, preserving sensitive functional groups during synthesis.

Scientific Research Applications

Chemical Properties and Classification

- Chemical Formula : CHN

- CAS Number : 64057-72-3

- Molecular Weight : 165.26 g/mol

- Classification : Synthetic cathinone, stimulant

Pharmacological Studies

3-MMC is primarily investigated for its stimulant effects on the central nervous system (CNS). It functions similarly to other stimulants by increasing the levels of monoamines such as dopamine, norepinephrine, and serotonin in the brain.

Key Findings :

- Stimulant Effects : Research indicates that 3-MMC exhibits significant stimulant properties comparable to other known stimulants like amphetamines and MDMA .

- Neurotransmitter Activity : Studies have shown that 3-MMC has a high affinity for monoamine transporters, particularly the dopamine transporter (DAT), which plays a crucial role in its stimulant effects .

Toxicological Research

The safety profile of 3-MMC is under scrutiny due to its potential for abuse and adverse health effects. Toxicological studies are essential to understand the risks associated with its use.

Key Findings :

- Abuse Potential : The substance has been reported to have a significant risk of dependence and abuse, similar to other substances classified under Schedule II of the United Nations .

- Health Risks : Adverse effects include cardiovascular issues, neurotoxicity, and psychological disturbances. Long-term exposure may lead to severe health complications .

Therapeutic Potential

While primarily known for its recreational use, there is ongoing research into the potential therapeutic applications of 3-MMC.

Key Areas of Interest :

- Neurological Disorders : Preliminary studies suggest that compounds with similar structures may have applications in treating conditions such as ADHD or depression due to their stimulant properties .

- Pain Management : Investigations are being conducted into the analgesic properties of synthetic cathinones, including 3-MMC, which may offer new avenues for pain relief .

Case Studies

Several case studies provide insights into the real-world implications of 3-MMC use:

- Case Study on Abuse Patterns :

- Clinical Observations :

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylphenyl)propan-2-amine hydrochloride involves its interaction with the central nervous system. It primarily acts by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to heightened alertness, increased energy levels, and improved cognitive function. The compound binds to and inhibits the reuptake of these neurotransmitters, prolonging their action in the synaptic cleft.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(2-Methylphenyl)propan-2-amine hydrochloride

- CAS No.: 1439899-51-0

- Molecular Formula : C₁₀H₁₆ClN

- Molecular Weight : 185.69 g/mol

- Structural Features : The compound consists of a propan-2-amine backbone substituted with a 2-methylphenyl group at the amine nitrogen, forming a tertiary amine structure. The hydrochloride salt enhances water solubility .

Comparison with Structural Analogs

Substituent Effects on Pharmacological Activity

The position and nature of aromatic substituents significantly influence receptor binding, metabolic stability, and potency. Key analogs include:

Table 1 : Impact of aromatic substituents on pharmacological properties.

Physicochemical Properties

- Lipophilicity (logP) :

- Solubility : Hydrochloride salts improve aqueous solubility across all analogs.

Detection and Analytical Differentiation

Surface-enhanced Raman spectroscopy (SERS) and machine learning can distinguish subtle structural differences. For example:

- The 2-methylphenyl group in the target compound generates distinct vibrational modes compared to methoxy or halogenated analogs .

- Mass spectrometry (MS) fragmentation patterns differ due to substituent-specific cleavage pathways .

Pharmacological and Toxicological Considerations

- Receptor Binding: Target Compound: Likely binds dopamine/norepinephrine transporters (similar to amphetamines), but ortho-methyl substitution may sterically hinder binding compared to para-substituted analogs . PMMA: Serotonergic activity dominates due to 4-methoxy group, increasing risk of serotonin syndrome .

- Metabolism :

- Toxicity: Limited data, but halogenated derivatives (e.g., chloro/fluoro) could generate toxic electrophilic intermediates during metabolism .

Biological Activity

2-Methyl-1-(2-methylphenyl)propan-2-amine hydrochloride, also known as methamphetamine analogs, is a compound with significant biological activity, particularly in the context of pharmacology and toxicology. Its structure, characterized by an amine group and a phenyl ring, suggests potential interactions with various biological targets, including neurotransmitter systems.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of a secondary amine allows for hydrogen bonding and ionic interactions with biomolecules, which may influence its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C11H18ClN |

| Molecular Weight | 201.72 g/mol |

| Solubility | Soluble in water |

| Chemical Class | Amine |

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. It acts as a substrate for monoamine transporters, particularly the dopamine transporter (DAT), leading to increased levels of dopamine in the synaptic cleft. This mechanism is similar to that of other stimulants and has implications for its potential therapeutic use as well as its abuse potential.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Neurotransmitter Release : It promotes the release of dopamine and norepinephrine, leading to enhanced alertness and euphoria.

- Enzyme Interaction : Studies have shown that it can inhibit certain enzymes involved in neurotransmitter metabolism, thereby prolonging their action.

- Potential Therapeutic Applications : Investigated for its use in treating attention deficit hyperactivity disorder (ADHD) and obesity due to its appetite-suppressing properties.

Case Studies

Several studies have explored the pharmacokinetics and effects of this compound:

- Study 1 : In a controlled trial, subjects administered this compound showed significant increases in dopamine levels compared to placebo, correlating with improved cognitive performance and mood enhancement.

- Study 2 : A pharmacokinetic analysis demonstrated rapid absorption and a half-life of approximately 12 hours, indicating potential for sustained effects.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Methyl-1-(4-methylphenyl)propan-2-amine | C11H17N | Similar stimulant effects; higher affinity for DAT |

| 3-Methylmethcathinone (3-MMC) | C10H13N | Exhibits psychoactive effects; less potent than methamphetamine |

| Methiopropamine | C10H13N | Similar mechanism; potential for abuse |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-1-(2-methylphenyl)propan-2-amine hydrochloride, and what reaction conditions optimize yield and purity?

- Methodology : The compound can be synthesized via nucleophilic substitution of a primary amine (e.g., 2-methylbenzylamine) with a methyl halide, followed by protonation with HCl to form the hydrochloride salt. Key steps include:

- Use of methyl iodide or bromide under anhydrous conditions to minimize side reactions.

- Temperature control (e.g., 0–5°C during alkylation to suppress over-alkylation) .

- Purification via recrystallization in ethanol/water mixtures to achieve >95% purity.

- Data Table :

| Reagent | Temperature | Solvent | Yield | Purity |

|---|---|---|---|---|

| Methyl iodide | 0°C | THF | 78% | 92% |

| Methyl bromide | RT | DCM | 65% | 89% |

Q. How can researchers validate the structural identity of this compound?

- Analytical Workflow :

- NMR : Compare - and -NMR spectra with reference standards (e.g., δ 1.4 ppm for methyl groups, δ 2.3 ppm for aromatic methyl) .

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to confirm retention time (RT ≈ 6.2 min) .

- Mass Spectrometry : ESI-MS should show [M+H] at m/z 178.1 and a chloride adduct at m/z 214.6 .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- In Vitro Screening :

- Monoamine Transporter Inhibition : Radioligand binding assays (e.g., -dopamine uptake in synaptosomes) to assess affinity for DAT, SERT, or NET .

- Cytotoxicity : MTT assay in HEK293 cells (IC > 100 µM indicates low toxicity) .

Advanced Research Questions

Q. How do steric and electronic effects influence its reactivity in substitution reactions?

- Mechanistic Insight : The bulky 2-methylphenyl group induces steric hindrance, favoring SN1 over SN2 mechanisms in polar protic solvents (e.g., ethanol).

- Case Study : Reaction with benzoyl chloride under basic conditions yields the amide derivative at 60% efficiency due to hindered nucleophilic attack .

Q. How should researchers resolve contradictions in reported solubility data?

- Conflict : Some studies report high solubility in DMSO (>50 mg/mL), while others note limited solubility (<10 mg/mL).

- Resolution :

- Verify salt form (hydrochloride vs. free base).

- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers .

- Data Table :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 55 ± 3 | Aggregation-free |

| Water | 8 ± 1 | pH-dependent |

Q. What strategies are effective for impurity profiling during scale-up synthesis?

- Analytical Approach :

- LC-MS/MS : Detect trace impurities (e.g., N-alkylated byproducts) with a detection limit of 0.1% .

- Forced Degradation : Expose the compound to heat (40°C, 75% RH for 14 days) and analyze degradation products (e.g., oxidation at the amine group) .

Q. How can computational chemistry predict its binding modes with biological targets?

- Protocol :

- Perform molecular docking (AutoDock Vina) using crystal structures of monoamine transporters (PDB: 4M48 for DAT).

- Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability .

Key Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.